molecular formula C16H13N3O4 B12222096 (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

Cat. No.: B12222096
M. Wt: 311.29 g/mol
InChI Key: SWBKTOSADXVQQV-CMDGGOBGSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a small-molecule enamide derivative featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 4-methoxyphenyl group and at position 3 with an (E)-configured propenamide side chain bearing a furan-2-yl moiety.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide

InChI

InChI=1S/C16H13N3O4/c1-21-12-6-4-11(5-7-12)15-16(19-23-18-15)17-14(20)9-8-13-3-2-10-22-13/h2-10H,1H3,(H,17,19,20)/b9-8+

InChI Key

SWBKTOSADXVQQV-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

    Coupling reactions: The final step involves coupling the furan and oxadiazole intermediates with the methoxyphenyl group using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced forms of the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.

Medicine

In medicinal chemistry, (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of 1,2,5-oxadiazole derivatives with aryl and enamide substituents. Key structural analogues include:

Compound Name Substituent on Oxadiazole Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2E)-3-(furan-2-yl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide 4-Methylphenyl C16H13N3O3 295.30 Methyl group (electron-donating)
(2E)-N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-3-(furan-2-yl)prop-2-enamide 4-Fluorophenyl C15H10FN3O3 299.26 Fluorine (electron-withdrawing)
(2E)-N-[4-(4-chlorophenoxy)phenyl]-3-(furan-2-yl)prop-2-enamide 4-Chlorophenoxyphenyl C12H12O3* 204.23* Ether linkage, chlorinated aryl
2-cyano-3-(furan-2-yl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide Morpholin-4-ylphenyl C23H15Cl2N3O5 516.36 Morpholine substituent (polar)

Structural Insights :

  • Electron Effects : The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing fluorine in the 4-fluorophenyl analogue . This difference may alter reactivity, solubility, and target-binding affinity.
  • Steric and Lipophilic Effects : The methyl group in the 4-methylphenyl analogue increases lipophilicity compared to the methoxy group, while the morpholine substituent introduces polarity and hydrogen-bonding capacity.
Physicochemical Properties
  • Molecular Weight : The target compound (C16H13N3O4, ~311.30 g/mol) is heavier than the 4-fluorophenyl analogue (299.26 g/mol) due to the methoxy group’s additional carbon and oxygen atoms .
  • Lipophilicity (logP) : The methoxy group likely reduces logP compared to the methylphenyl analogue but increases it relative to the morpholine derivative .
  • Solubility: The polar oxadiazole core and methoxy group may enhance aqueous solubility compared to halogenated derivatives (e.g., 4-fluorophenyl or 4-chlorophenoxyphenyl) .

Biological Activity

(2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This compound features a furan ring, a methoxyphenyl group, and an oxadiazole ring, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O4C_{16}H_{13}N_{3}O_{4}, with a molecular weight of 311.29 g/mol. Its IUPAC name is (E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide. The structure can be represented as follows:

PropertyValue
Molecular FormulaC16H13N3O4C_{16}H_{13}N_{3}O_{4}
Molecular Weight311.29 g/mol
IUPAC Name(E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide
InChI KeySWBKTOSADXVQQV-CMDGGOBGSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may act by inhibiting specific enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis. The oxadiazole moiety is particularly known for its role in anticancer activity, often through mechanisms involving the modulation of signaling pathways related to tumor growth and survival.

Anticancer Activity

Recent studies have highlighted the potential of (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide as an anticancer agent. For instance:

  • Cell Proliferation Inhibition : The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). IC50 values reported range from 0.11 to 1.47 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with this compound leads to G1 phase arrest in the cell cycle and triggers apoptosis via increased caspase 3/7 activity . Western blot analyses have also indicated that it enhances p53 expression levels, a key regulator of apoptosis .

Other Biological Activities

Besides its anticancer properties, the compound may exhibit other pharmacological effects:

  • Antimicrobial Activity : Preliminary assessments suggest potential antimicrobial properties; however, detailed studies are required to confirm this activity.
  • Anti-inflammatory Effects : Oxadiazole derivatives have been noted for their anti-inflammatory effects in various studies, which could extend to this compound as well .

Case Studies

Several case studies have explored the biological implications of compounds related to (2E)-3-(furan-2-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]prop-2-enamide:

  • Study on Structure Activity Relationship (SAR) : Research has demonstrated that modifications in substituents on the aromatic rings significantly influence biological activity. Electron-withdrawing groups at specific positions enhance potency against cancer cell lines .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between this compound and various target proteins involved in cancer progression, suggesting a rational basis for its observed biological activities .

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